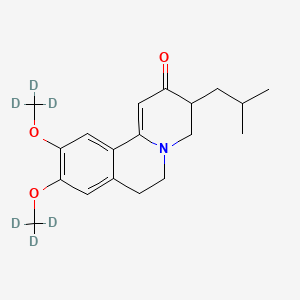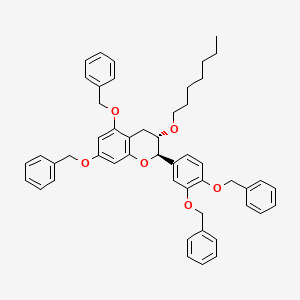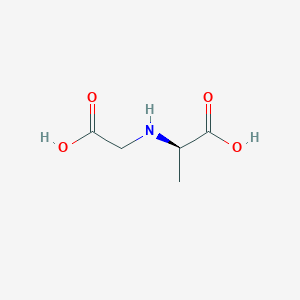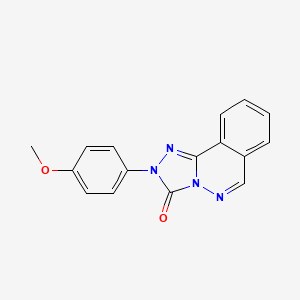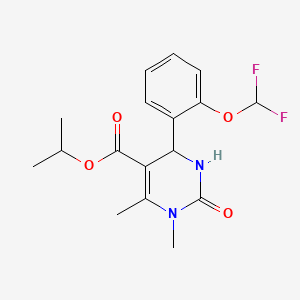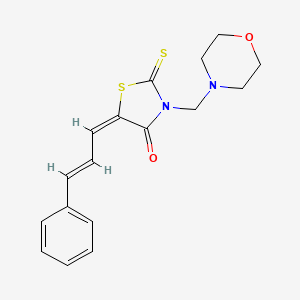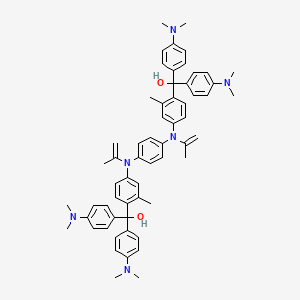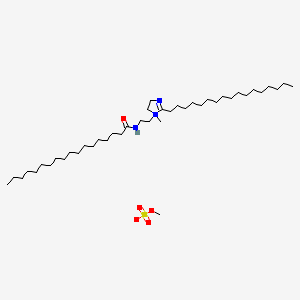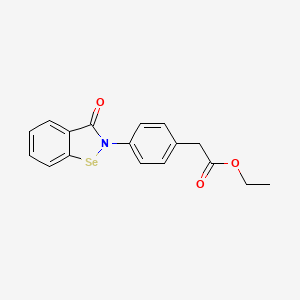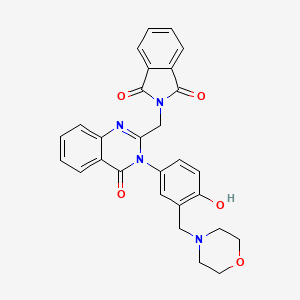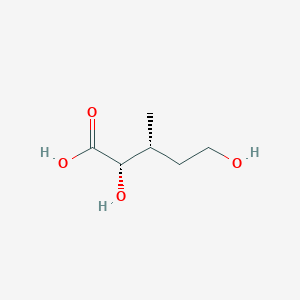
Verrucarinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verrucarinic acid is a naturally occurring compound known for its unique chemical structure and biological activities It is a member of the trichothecene family, which are sesquiterpenoid mycotoxins produced by various species of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of verrucarinic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the stereoselective synthesis of the macrocyclic building blocks. For instance, the use of enzymes like pig liver esterase and a-chymotrypsin has been explored to prepare highly functionalized chiral synthons suitable for constructing bioactive natural products .
Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation processes using fungi such as Fusarium sambucinum. The fermentation broth is then subjected to chromatographic separation to isolate this compound and other minor metabolites .
Analyse Des Réactions Chimiques
Types of Reactions: Verrucarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Verrucarinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying stereoselective synthesis.
Medicine: Its potential as an antileukemic agent has been explored due to its cytostatic properties.
Industry: this compound derivatives are investigated for their use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of verrucarinic acid involves its interaction with cellular components, leading to the inhibition of protein synthesis. It targets the ribosome, preventing the elongation of the polypeptide chain during translation. This action results in cytotoxic effects, making it a potent antileukemic agent .
Comparaison Avec Des Composés Similaires
Verrucarol: Another trichothecene with similar biological activities.
Anguidine: A macrocyclic trichothecene used as a starting material for synthesizing verrucarinic acid.
Sambucinol: A minor metabolite of Fusarium sambucinum with a similar structure.
Uniqueness: this compound stands out due to its specific stereochemistry and the presence of unique functional groups that contribute to its potent biological activities. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other trichothecenes.
Propriétés
Numéro CAS |
53798-51-9 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S,3R)-2,5-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(2-3-7)5(8)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
Clé InChI |
QDDMBAKTPRKDFD-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H](CCO)[C@@H](C(=O)O)O |
SMILES canonique |
CC(CCO)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


